molecular formula C9H14O2 B11941589 (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid

(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid

Cat. No.: B11941589
M. Wt: 154.21 g/mol
InChI Key: ZOJNVEUQIANRJF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with an isopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a cyclopentene derivative, the isopropyl group can be introduced via a Friedel-Crafts alkylation reaction. The carboxylic acid group can then be introduced through oxidation of an intermediate alcohol or aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum may be employed in hydrogenation or dehydrogenation steps. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid: can be compared with other cyclopentene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isopropyl group and a carboxylic acid group on the cyclopentene ring

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(3S)-3-propan-2-ylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6(2)7-3-4-8(5-7)9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

ZOJNVEUQIANRJF-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=C1)C(=O)O

Canonical SMILES

CC(C)C1CCC(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.